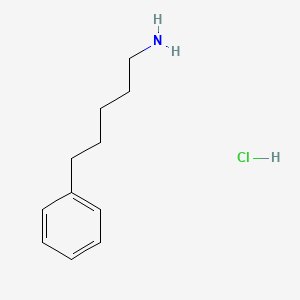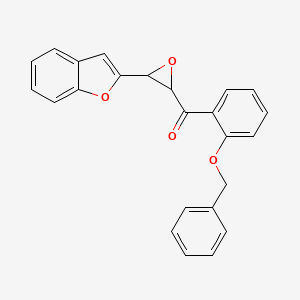
(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is a complex organic compound featuring a benzofuran ring attached to an oxirane ring and a benzyl ether group. Its multifaceted structure offers various reactive sites for chemical transformations, making it an interesting compound for synthetic and analytical chemistry.
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a member of the tyrosine kinase family. EGFR plays a crucial role in cell proliferation and survival, and its overactivity is often associated with cancer .
Mode of Action
This inhibition could lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of cancers with overactive EGFR signaling pathways .
Biochemical Pathways
The compound’s interaction with EGFR would affect the downstream signaling pathways associated with this receptor, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation . By inhibiting EGFR, the compound could disrupt these pathways, leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in drug efficacy .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation and an increase in cell death, particularly in cells with overactive EGFR signaling pathways . This could potentially make it effective in the treatment of certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process. One common route starts with the synthesis of the benzofuran-2-yl precursor through cyclization reactions. The oxirane ring can be introduced using epoxidation reactions, typically employing peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The final step involves the formation of the methanone bridge, possibly through Friedel-Crafts acylation, using appropriate reagents and catalysts under controlled temperatures and inert conditions.
Industrial Production Methods
Industrial production might involve flow chemistry techniques to ensure precise control over reaction conditions and high-yield production. Catalysts like Lewis acids may be used to optimize the reaction rates and selectivities.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially targeting the benzofuran moiety.
Reduction: : Reduction reactions may affect the ketone group, potentially leading to the formation of alcohols.
Substitution: : The aromatic rings are prone to electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : mCPBA, potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride in dry ether.
Substitution: : Halogens like bromine or chlorine in the presence of iron (III) chloride.
Major Products
Oxidation: : Depending on the reagent, it can lead to quinone derivatives.
Reduction: : Conversion of the ketone to secondary alcohol.
Substitution: : Formation of halogenated or nitrated products.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: : It serves as an intermediate in the synthesis of more complex organic molecules, useful in pharmaceuticals and materials science.
Catalysis: : Studied for its potential catalytic properties in organic transformations.
Biology
Biomolecular Research: : Investigated for its interactions with various biomolecules, offering insights into enzyme catalysis and inhibition.
Medicine
Drug Development: : Potential lead compound for designing drugs targeting specific molecular pathways.
Diagnostics: : Could be used in the synthesis of diagnostic agents due to its unique structural features.
Industry
Material Science: : Its structure makes it suitable for studying properties of organic electronic materials.
Polymer Synthesis: : May be involved in the production of specialized polymers with unique electronic properties.
類似化合物との比較
Similar Compounds
(2-(Benzofuran-2-yl)oxiran-2-yl)(4-(benzyloxy)phenyl)methanone
(3-(Benzofuran-3-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone
(3-(Benzothiophene-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone
Uniqueness
Compared to other similar compounds, (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is unique in its specific substitution pattern, offering distinct reactivity and interaction profiles
This compound's unique structural features, versatile reactivity, and broad applications make it an intriguing subject for ongoing scientific research
特性
IUPAC Name |
[3-(1-benzofuran-2-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c25-22(24-23(28-24)21-14-17-10-4-6-12-19(17)27-21)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14,23-24H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEPJKUHSNMGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3C(O3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
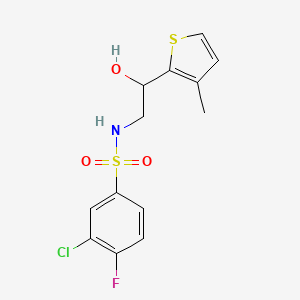
![(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2948843.png)
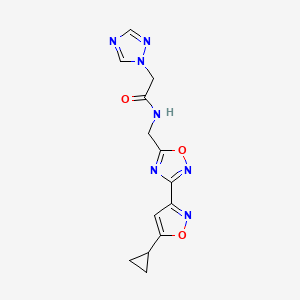
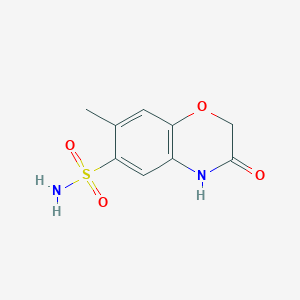
![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)
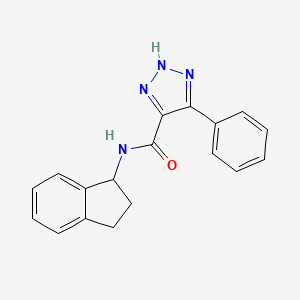
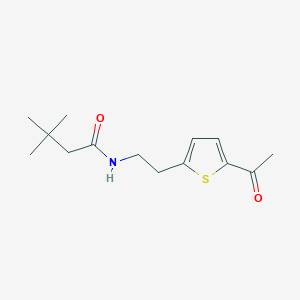


![8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2948857.png)

![2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2948863.png)
